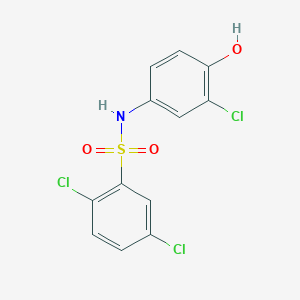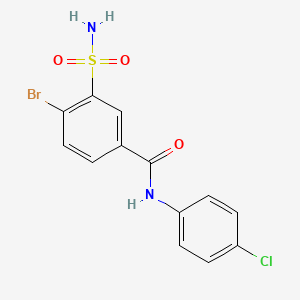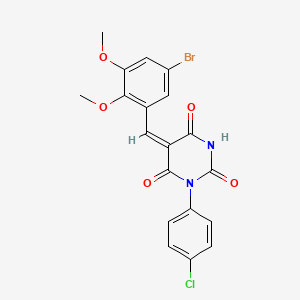![molecular formula C17H14Cl2N4OS B3740040 N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 6068-09-3](/img/structure/B3740040.png)
N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, also known as DPTU, is a chemical compound with potential applications in scientific research. DPTU is a urea derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. In the case of CAIX, N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea binds to the zinc ion in the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. Inhibition of this reaction reduces the pH of the tumor microenvironment, which can lead to reduced tumor growth and invasiveness. In the case of urease, N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea binds to the nickel ion in the active site of the enzyme, preventing the hydrolysis of urea to ammonia and carbon dioxide.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have several biochemical and physiological effects. Inhibition of CAIX activity by N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea leads to a reduction in the pH of the tumor microenvironment, which can lead to reduced tumor growth and invasiveness. Additionally, inhibition of urease activity by N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea can lead to a reduction in the pathogenesis of Helicobacter pylori, which causes stomach ulcers.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of inhibiting specific enzymes on biological processes. Additionally, N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research of N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea. One direction is to investigate its potential as an anticancer agent. Specifically, researchers could study the effects of N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea on the growth and invasiveness of various types of cancer cells. Another direction is to investigate its potential as an antibacterial agent. Specifically, researchers could study the effects of N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea on the growth and pathogenesis of various bacterial species. Additionally, researchers could investigate the use of N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea as a tool for studying the activity of specific enzymes in biological processes.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity has been shown to reduce the growth and invasiveness of cancer cells. Additionally, N-(3,4-dichlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activity of the enzyme urease, which is involved in the pathogenesis of Helicobacter pylori, a bacterium that causes stomach ulcers.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c18-13-8-7-12(10-14(13)19)20-16(24)21-17-23-22-15(25-17)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDGSAZQHDPHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362269 | |
| Record name | STK847104 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
CAS RN |
6068-09-3 | |
| Record name | STK847104 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenyl)-4-{[5-(3-bromophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3739980.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B3739986.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3739987.png)


![4-chloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3739995.png)

![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}benzamide](/img/structure/B3740004.png)



![N-(4-chlorophenyl)-N'-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740034.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B3740047.png)